molecular formula C22H16F3NO2S B14871721 4-phenyl-2-[2-[(R)-[4-(trifluoromethyl)phenyl]sulfinyl]phenyl]-4,5-dihydro-1,3-oxazole

4-phenyl-2-[2-[(R)-[4-(trifluoromethyl)phenyl]sulfinyl]phenyl]-4,5-dihydro-1,3-oxazole

Cat. No.: B14871721
M. Wt: 415.4 g/mol
InChI Key: JZECEAGTHMUYKY-CFLNXXHPSA-N
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Description

4-phenyl-2-[2-[®-[4-(trifluoromethyl)phenyl]sulfinyl]phenyl]-4,5-dihydro-1,3-oxazole is a complex organic compound that belongs to the class of oxazoles This compound is characterized by the presence of a phenyl group, a trifluoromethyl group, and a sulfinyl group attached to the oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-2-[2-[®-[4-(trifluoromethyl)phenyl]sulfinyl]phenyl]-4,5-dihydro-1,3-oxazole involves multiple steps. One common method includes the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethylation reagents such as trifluoromethyl iodide.

    Sulfinylation: The sulfinyl group can be introduced through the oxidation of a sulfide precursor using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfinyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the sulfinyl group can yield sulfide derivatives.

    Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted phenyl and trifluoromethyl derivatives.

Scientific Research Applications

4-phenyl-2-[2-[®-[4-(trifluoromethyl)phenyl]sulfinyl]phenyl]-4,5-dihydro-1,3-oxazole has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and for its biological activities, including anti-inflammatory and anticancer properties.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.

    Chemical Biology: It is used as a probe to study various biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 4-phenyl-2-[2-[®-[4-(trifluoromethyl)phenyl]sulfinyl]phenyl]-4,5-dihydro-1,3-oxazole involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes and interact with intracellular targets. The sulfinyl group can form reversible covalent bonds with nucleophilic residues in proteins, modulating their activity. The phenyl group contributes to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-phenyl-2-[2-[®-[4-(trifluoromethyl)phenyl]sulfonyl]phenyl]-4,5-dihydro-1,3-oxazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.

    4-phenyl-2-[2-[®-[4-(trifluoromethyl)phenyl]thio]phenyl]-4,5-dihydro-1,3-oxazole: Similar structure but with a thio group instead of a sulfinyl group.

Uniqueness

The presence of the sulfinyl group in 4-phenyl-2-[2-[®-[4-(trifluoromethyl)phenyl]sulfinyl]phenyl]-4,5-dihydro-1,3-oxazole imparts unique chemical reactivity and biological activity compared to its sulfonyl and thio analogs. The sulfinyl group can undergo reversible redox reactions, making the compound a versatile intermediate in synthetic chemistry and a valuable tool in biological studies.

Properties

Molecular Formula

C22H16F3NO2S

Molecular Weight

415.4 g/mol

IUPAC Name

4-phenyl-2-[2-[(R)-[4-(trifluoromethyl)phenyl]sulfinyl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C22H16F3NO2S/c23-22(24,25)16-10-12-17(13-11-16)29(27)20-9-5-4-8-18(20)21-26-19(14-28-21)15-6-2-1-3-7-15/h1-13,19H,14H2/t19?,29-/m1/s1

InChI Key

JZECEAGTHMUYKY-CFLNXXHPSA-N

Isomeric SMILES

C1C(N=C(O1)C2=CC=CC=C2[S@](=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4

Canonical SMILES

C1C(N=C(O1)C2=CC=CC=C2S(=O)C3=CC=C(C=C3)C(F)(F)F)C4=CC=CC=C4

Origin of Product

United States

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